molecular formula C11H17O2- B13358998 10-Undecynoate

10-Undecynoate

Cat. No.: B13358998
M. Wt: 181.25 g/mol
InChI Key: OAOUTNMJEFWJPO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

10-Undecynoate, a salt of 10-undecynoic acid, is a chemical reagent of significant interest in materials science and polymer research. While specific studies on this compound are not covered here, research on its structural analogue, 10-undecenoate, provides strong indications of its potential utility. Potassium and calcium salts of 10-undecenoate have been utilized in the synthesis of surfactants and as monomers for polymeric materials . The terminal functional group (in this case, an alkyne) in this compound makes it a valuable bifunctional precursor. It can serve as a building block for the synthesis of polymers like polyamides and polyesters, which are known for their mechanical strength and application in engineering plastics . Furthermore, the terminal alkyne group is a key handle in click chemistry, allowing for highly efficient and selective conjugation reactions in bioconjugation and surface functionalization, such as the development of biosensors . Researchers value this compound for its role in creating novel, sustainable materials from renewable feedstocks, as the underlying fatty acid chain can be derived from natural oils . This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H17O2-

Molecular Weight

181.25 g/mol

IUPAC Name

undec-10-ynoate

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H,12,13)/p-1

InChI Key

OAOUTNMJEFWJPO-UHFFFAOYSA-M

Canonical SMILES

C#CCCCCCCCCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Undecynoate can be synthesized through several methods. One common approach involves the esterification of 10-undecynoic acid with methanol or other alcohols in the presence of acid catalysts. The reaction typically requires refluxing the mixture to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of ethyl 10-undecenoate using catalysts such as copper-deposited vanadium pentoxide. This method is efficient and allows for the conversion of plant oils to fine chemicals .

Chemical Reactions Analysis

Transesterification Reactions of 10-Undecenoate Esters

Ethyl-10-undecenoate (derived from castor oil) and methyl-10-undecenoate undergo transesterification with diols or alcohols to produce monoesters and diesters. Key catalysts and conditions include:

Metal Oxide Catalysts (V₂O₅-Based Systems)

  • Vanadium pentoxide (V₂O₅) exhibits moderate activity, achieving 64.2% combined yield of diester and monoester in 23 hours at 100°C with 40% conversion of ethyl-10-undecenoate and 94% conversion of 1,4-cyclohexanedimethanol .

  • Copper-deposited V₂O₅ significantly enhances selectivity and yield:

    • 91% combined yield (85% diester, 7% monoester) after 23 hours at 100°C .

    • Recyclability tested over 16 hours showed retained activity (87–93% selectivity) .

Titanium and Iron Catalysts

  • CpTiCl₃ (cyclopentadienyl titanium trichloride) achieves >99% selectivity for transesterification of methyl-10-undecenoate with cyclohexanemethanol at 120°C in 3 hours (92% yield, TON = 184) .

  • FeCl₃ and FeBr₃ show scalable activity under low catalyst loading (0.5 mol %), with TONs up to 292 for FeCl₃ after 24 hours .

Table 1: Transesterification of Ethyl-10-Undecenoate with 1,4-Cyclohexanedimethanol by Metal Oxides

CatalystConversion of 1 (%)Conversion of 2 (%)Diester Yield (%)Monoester Yield (%)Total Yield (%)
V₂O₅4094568.264.2
Cu–V₂O₅469985791
Fe–V₂O₅41100621072

Table 2: Performance of Titanium Catalysts in Methyl-10-Undecenoate Transesterification

CatalystTime (h)Yield (%)Selectivity (%)TON
CpTiCl₃392>99184
Cp*TiCl₃680>99160
Cp₂TiCl₂35388106

Mechanistic Insights

  • Acid-base bifunctional catalysis : V₂O₅ acts as a Lewis acid, while Cu deposition enhances electron transfer and stabilizes intermediates .

  • Steric effects : Primary alcohols (e.g., 1,4-cyclohexanedimethanol) react efficiently, while bulky alcohols (e.g., cyclohexanol) show low conversion .

Substrate Scope

Reactions proceed efficiently with:

  • Primary alcohols : 1,4-Cyclohexanedimethanol, 10-undecen-1-ol (>80% yields) .

  • Diols : 1,9-Nonanediol forms diesters in high yields .

Limitations

  • Side reactions : Prolonged reaction times with Sc(OTf)₃ or Hf(OTf)₄ led to byproduct formation .

  • Catalyst sensitivity : ZnO and Nb₂O₅ showed high selectivity but low activity compared to V₂O₅-based systems .

Scientific Research Applications

Transesterification and Biofuel Synthesis

Transesterification Process: 10-Undecenoate, particularly in its esterified forms such as ethyl-10-undecenoate and methyl-10-undecenoate, is crucial in transesterification reactions . Transesterification involves reacting a fatty acid ester with an alcohol to produce a different ester and alcohol .

Catalysis and Fine Chemicals: Copper-deposited V2O5V_2O_5 catalysts have demonstrated effectiveness in the transesterification of ethyl-10-undecenoate with alcohols like 1,4-cyclohexanedimethanol . This process yields 1,ω-diene, specifically cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), which is a promising monomer for synthesizing bio-based polyesters . The use of such catalysts allows for efficient conversion of plant oils into fine chemicals, with the catalyst being recyclable for multiple runs without significant loss in activity or selectivity .

Reaction Conditions and Analysis: The transesterification reactions typically occur at 100°C without a solvent, using an excess of ethyl-10-undecenoate to ensure the conversion of the alcohol . The resulting products, including monoesters and diesters, are quantitatively analyzed using gas chromatography (GC) with an internal standard to determine conversion rates and yields .

Synthesis of Lipoconjugates

Lipoconjugate Synthesis: Methyl 10-undecenoate is utilized in synthesizing lipoconjugates of phenolic acids . This involves a thiol-ene reaction with cysteamine hydrochloride, followed by amidation with phenolic acids such as caffeic, ferulic, sinapic, coumaric, and cinnamic acid .

Antioxidant Activity: The lipoconjugates derived from methyl 10-undecenoate exhibit antioxidant properties, evaluated through DPPH radical scavenging assays and differential scanning calorimetry (DSC) to measure the inhibition of linoleic acid oxidation .

Anticancer Activity: These compounds are also screened for cytotoxic activity against various cancer cell lines, showing potential as anticancer agents .

Depolymerization of Poly(ethylene adipate)

Transesterification for Depolymerization: Methyl 10-undecenoate can be used in the depolymerization of poly(ethylene adipate) through transesterification reactions . CpTiCl3 catalysts facilitate this process, achieving high conversion rates at temperatures between 120-150°C .

Hydroaminomethylation

Generating α,ω-Amino Fatty Acid Esters: Methyl 10-undecenoate is used in hydroaminomethylation (HAM) reactions to generate α,ω-amino fatty acid esters . This process involves the use of a TMS (methanol and n-dodecane) to facilitate the reaction .

Bioactive Compounds

Research on Bioactive Compounds: Research indicates that bioactive compounds from natural sources, including those related to 10-undecenoate derivatives, have significant scientific importance and broad application prospects . These compounds are evaluated for various biological activities, including anticancer, antibacterial, and antioxidant properties .

Phenolic Compounds

Role of Phenolic Compounds: Phenolic compounds, closely related to the derivatives of 10-undecenoate, are known for their antioxidant and anti-inflammatory properties . They are being researched for their potential in managing diabetes due to their positive effects on glucose homeostasis .

Mechanism of Action

The mechanism of action of 10-undecynoate involves its ability to participate in various chemical reactions due to the presence of the alkyne group. This group can undergo addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 10-undecynoic acid and related compounds:

Compound Molecular Formula Molecular Weight CAS Number Key Structural Feature
10-Undecynoic acid C₁₁H₁₈O₂ 182.26 Not provided Terminal alkyne (C≡C) at C10
10-Undecenoic acid C₁₁H₂₀O₂ 184.27 112-38-9 Double bond (C=C) at C10
Methyl 10-undecenoate C₁₂H₂₂O₂ 198.30 111-81-9 Methyl ester of 10-undecenoic acid
Ethyl 10-undecenoate C₁₃H₂₄O₂ 212.33 Not provided Ethyl ester of 10-undecenoic acid
Butyl 10-undecenoate C₁₅H₂₈O₂ 240.38 109-42-2 Butyl ester of 10-undecenoic acid
Heptyl undecylenate C₁₈H₃₄O₂ 282.46 68141-27-5 Heptyl ester of 10-undecenoic acid

Key Observations :

  • 10-Undecynoic acid has two fewer hydrogens than 10-undecenoic acid due to the triple bond, reducing its molecular weight slightly .
  • Esters of 10-undecenoic acid (e.g., methyl, ethyl) increase in molecular weight with longer alkyl chains, impacting solubility and volatility .

Physical and Chemical Properties

  • 10-Undecynoic acid: Limited data on physical properties, but the alkyne group likely increases reactivity compared to alkenes.
  • 10-Undecenoic acid: Classified as a medium-chain fatty acid with applications in lipid research and antifungal formulations .
  • Esters: Ethyl 10-undecenoate: Soluble in ethanol; used in flavoring agents (JECFA/FCC standards) . Methyl 10-undecenoate: >95% purity (GC), stored at +4°C; utilized in organic synthesis . Heptyl undecylenate: Larger molecular size (C18H34O2) suggests lower volatility, suitable for cosmetics or surfactants .

Biological Activity

10-Undecynoate, a derivative of undecenoic acid, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and materials science. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties, supported by relevant case studies and research findings.

This compound is characterized by a carbon chain of eleven carbons with a terminal alkyne group. Its synthesis typically involves the transformation of undecenoic acid through various chemical reactions, such as methylation and thiol-ene reactions. For instance, one study synthesized five novel methyl 10-undecenoate-based lipoconjugates of phenolic acids, achieving product yields between 84-86% over three steps .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be between 5 and 20 μg/mL for bacteria like Pseudomonas aeruginosa and E. coli, showcasing its potential as a broad-spectrum antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (μg/mL)
Pseudomonas aeruginosa5-20
E. coli5-20
Staphylococcus aureus5-20
Candida albicans0.2-0.9

Antioxidant Activity

The antioxidant capacity of compounds derived from this compound has been evaluated using assays such as the DPPH radical scavenging assay. In one study, several derivatives demonstrated notable antioxidant activity, indicating their potential use in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the therapeutic potential of this compound derivatives. In particular, some lipoconjugates synthesized from methyl 10-undecenoate showed promising anticancer activity against five different cell lines, suggesting that modifications to the base structure can enhance biological efficacy .

Table 2: Cytotoxic Activity of Methyl 10-Undecenoate Derivatives

CompoundCell Line TestedIC50 (μM)
Lipoconjugate AHeLa15
Lipoconjugate BMCF-712
Lipoconjugate CA54918

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of chitosan derivatives showed that when modified with peptides derived from methyl 10-undecenoate, the resulting compounds exhibited enhanced antibacterial properties compared to their unmodified counterparts .
  • Cytotoxicity Against Leukemia : Another investigation revealed that derivatives of this compound were active against the L5178Y leukemic cell line, significantly increasing the lifespan of P388 leukemic mice when compared to traditional treatments like mitomycin C .
  • Polymer Applications : The use of this compound in creating bio-based polymers with antimicrobial properties has been explored extensively. These polymers demonstrated effective inhibition against pathogenic microorganisms while being biocompatible for potential medical applications .

Q & A

Q. How can cross-disciplinary research frameworks enhance the development of this compound-based biomaterials?

  • Methodological Answer: Integrate materials science (e.g., rheological testing) with biological assays (e.g., cytotoxicity screening). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research objectives and ensure alignment with translational goals .

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